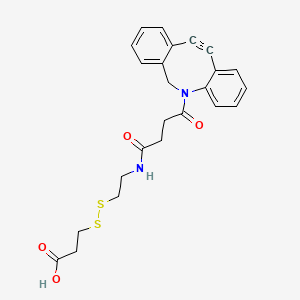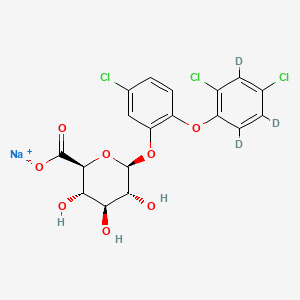
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is a complex molecule that combines polyethylene glycol (PEG) chains with lysine and a protective Boc group. This compound is often used in bioconjugation, drug delivery, and other biomedical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” typically involves the following steps:
PEGylation: The attachment of polyethylene glycol (PEG) chains to lysine. This can be achieved through various chemical reactions, such as nucleophilic substitution or click chemistry.
Protection of Lysine: The lysine amino group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected lysine is then coupled with additional PEG chains to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the PEG chains.
Substitution: Nucleophilic substitution reactions can be used to attach various functional groups to the PEG chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized PEG derivatives, while reduction can yield deprotected lysine.
Scientific Research Applications
Chemistry
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Polymer Chemistry: Utilized in the synthesis of advanced polymeric materials.
Biology
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Protein Modification: Used to modify proteins for improved pharmacokinetics.
Medicine
Targeted Therapy: Enables targeted delivery of drugs to specific tissues or cells.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Cosmetics: Incorporated into formulations for improved texture and stability.
Food Industry: Used as an additive to enhance the properties of food products.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The PEG chains can interact with cell membranes, proteins, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enhance drug delivery, and improve the stability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
NH2-PEG4-Lys(Boc)-NH-(m-PEG12): A shorter PEG chain variant with similar properties.
NH2-PEG4-Lys(Boc)-NH-(m-PEG48): A longer PEG chain variant with enhanced solubility and stability.
Uniqueness
“NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is unique due to its specific PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation.
Properties
Molecular Formula |
C71H142N4O32 |
|---|---|
Molecular Weight |
1563.9 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)/t67-/m0/s1 |
InChI Key |
CMKOYNCQZMKABR-JVGAIOTISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


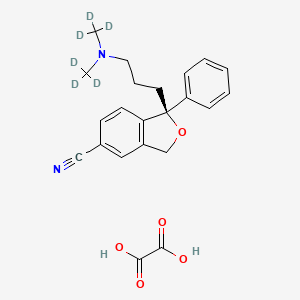
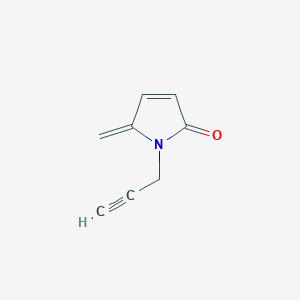
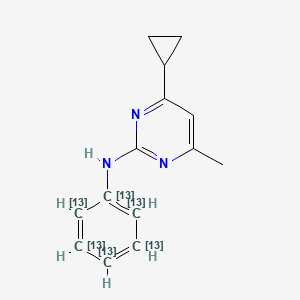


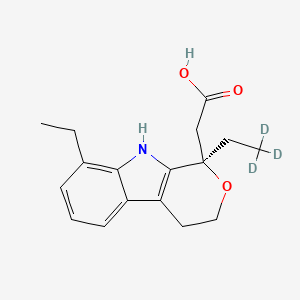
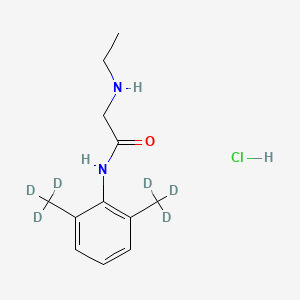

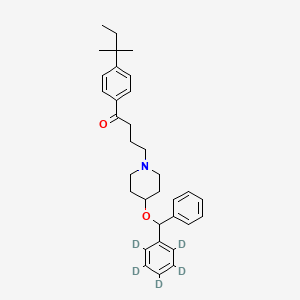
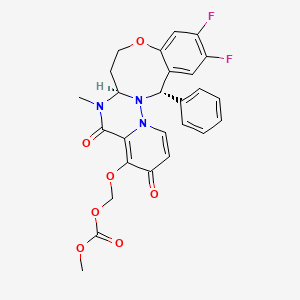
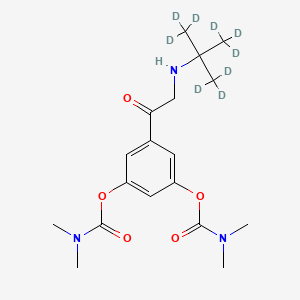
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
